

In-Depth Technical Guide to the Chemical Compound Aminon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aminon**

Cat. No.: **B1214360**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified in the PubChem database as **Aminon** (CID 193718). Due to the limited availability of specific experimental data for this compound, this guide presents its known chemical structure and properties, supplemented with general methodologies for the synthesis and analysis of structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential study and application of **Aminon** and its derivatives.

Chemical Structure and Properties of Aminon

Aminon is chemically identified as 4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate. It is an ammonium salt with a complex molecular structure featuring a pyrazolone core.

Chemical Structure:

- IUPAC Name: azanium;4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
- Molecular Formula: $C_{27}H_{33}N_5O_5S$

- Canonical SMILES: CC1=NN(C(=O)C1C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[NH4+]
- InChI Key: BCTILSWHJRTUIE-UHFFFAOYSA-N

Physicochemical Properties:

A summary of the key quantitative data for **Aminon** (CID 193718) is presented in the table below.

Property	Value	Source
Molecular Weight	539.7 g/mol	PubChem
Exact Mass	539.22024 g/mol	PubChem
CAS Number	34815-94-6	PubChem

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of **Aminon** (CID 193718) are not readily available in the public domain. However, the synthesis of structurally similar pyrazolone derivatives often involves multi-step reactions. A general plausible synthetic approach is outlined below.

General Synthetic Strategy for Pyrazolone Derivatives

The synthesis of compounds with a pyrazolone core, such as **Aminon**, typically involves the condensation of a β -ketoester with a hydrazine derivative. For the specific case of **Aminon**, the synthesis could conceptually proceed through the following key steps:

- Synthesis of the Pyrazolone Core: Reaction of a substituted hydrazine, in this case, 4-hydrazinylbenzenesulfonic acid, with a β -ketoester like ethyl acetoacetate. This would form the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid intermediate.
- Functionalization at the C4 Position: The subsequent key step would be the introduction of the bis(4-(dimethylamino)phenyl)hydroxymethyl group at the C4 position of the pyrazolone

ring. This could potentially be achieved through a reaction with a suitable electrophile, such as a derivative of Michler's hydrol.

A generalized experimental protocol for the synthesis of a related pyrazolone derivative, 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, involves heating ethyl benzoylacetate and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

Illustrative Experimental Protocol (Hypothetical for a Related Pyrazolone):

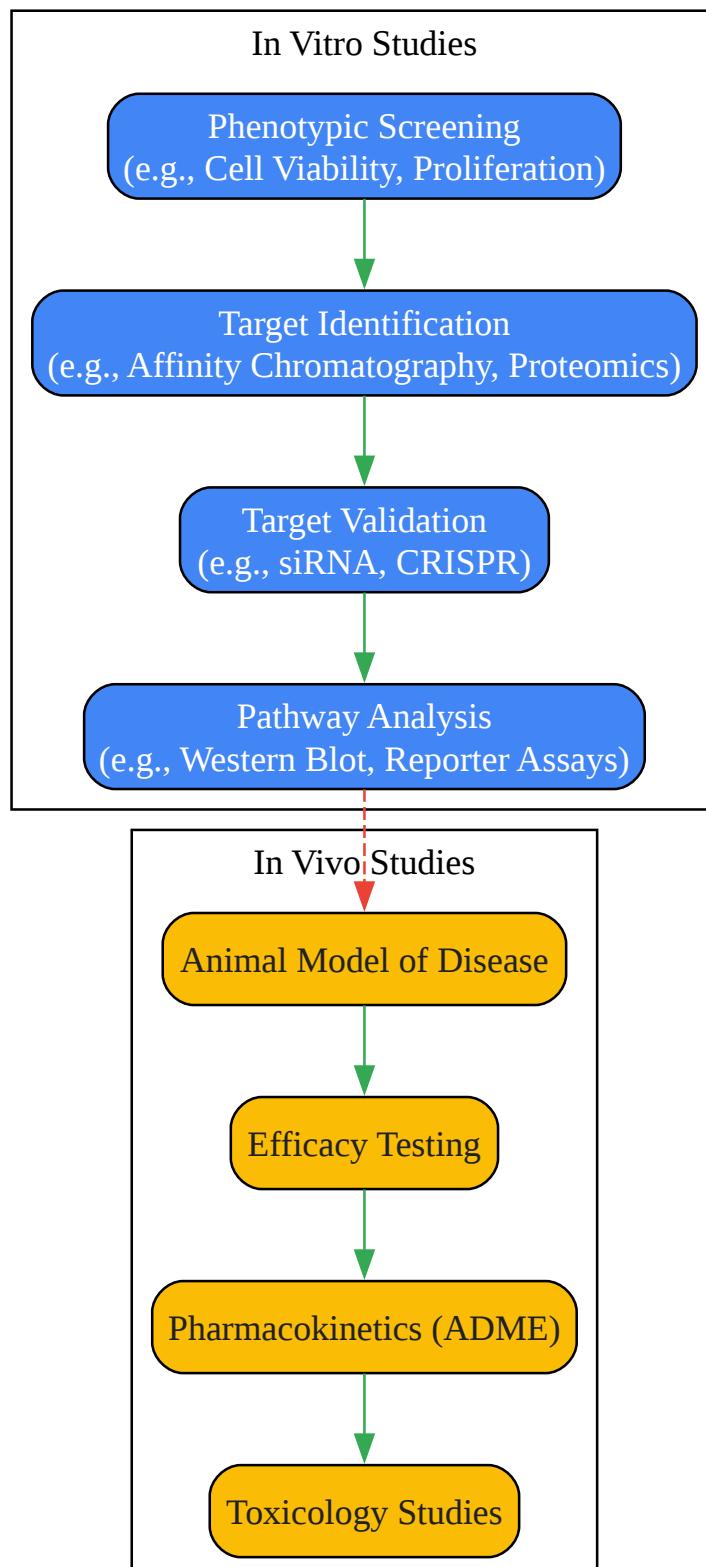
- A mixture of ethyl benzoylacetate (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) is refluxed in ethanol (50 mL) for 4 hours.
- After cooling, water is added to precipitate the product.
- The crude product is collected by filtration and recrystallized from ethanol to yield the purified pyrazolone derivative.

Analytical Characterization

The characterization of **Aminon** and its analogues would typically involve a suite of analytical techniques to confirm its structure and purity.

Standard Analytical Workflow:

Caption: A typical analytical workflow for the characterization of a synthesized chemical compound.


Biological Activity and Signaling Pathways

Specific biological activities or associated signaling pathways for **Aminon** (CID 193718) have not been reported in the available literature. However, pyrazole and pyrazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Given the structural motifs present in **Aminon**, particularly the sulfonamide group, it could be hypothesized to interact with biological targets such as enzymes or receptors. For instance, some sulfonamide-containing pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases and as potential anticancer agents.

Hypothetical Signaling Pathway Involvement:

Should **Aminon** exhibit biological activity, a logical investigative workflow to elucidate its mechanism of action would involve a series of in vitro and in vivo studies.

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the biological signaling pathway of a novel compound.

Conclusion

Aminon (CID 193718) is a

- To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Compound Aminon]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214360#what-is-the-chemical-structure-of-aminon\]](https://www.benchchem.com/product/b1214360#what-is-the-chemical-structure-of-aminon)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com